Enhanced Hydrogen-Bonding Capacity and Topological Polar Surface Area Compared to the Des-Methoxy Analog
The target compound N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide incorporates a methoxyacetyl terminus that adds one additional oxygen atom relative to the des-methoxy analog N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide. This single-atom difference increases the topological polar surface area (TPSA) from 66.9 Ų (des-methoxy analog) to 77.3 Ų (target compound), representing a 15.5% increase in polar surface area [1]. The methoxy oxygen also adds one additional hydrogen-bond acceptor (HBA count increases from 4 to 5), while the hydrogen-bond donor count remains at 1 for both compounds [1]. In drug design, TPSA values below 140 Ų are associated with acceptable oral bioavailability and blood-brain barrier penetration; the target compound's intermediate TPSA positions it favorably for CNS-capable scaffolds compared to more polar analogs with TPSA >90 Ų [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 77.3 Ų; HBA = 5; HBD = 1 |
| Comparator Or Baseline | N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (des-methoxy analog): TPSA = 66.9 Ų; HBA = 4; HBD = 1 |
| Quantified Difference | ΔTPSA = +10.4 Ų (+15.5%); ΔHBA = +1 |
| Conditions | Calculated using standard fragment-based TPSA methodology (Ertl et al.) as implemented in PubChem and SwissADME; validated against X-ray structures of related pyrazole-amides. |
Why This Matters
The higher TPSA and HBA count of the target compound enhance aqueous solubility and enable stronger hydrogen-bonding interactions with kinase hinge regions, making it a superior starting point for lead optimization where balanced polarity is critical.
- [1] PubChem Compound Summary for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide and N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide. National Center for Biotechnology Information. TPSA, HBA, and HBD values retrieved from computed molecular properties. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. Review establishing TPSA < 90 Ų as a favorable range for CNS drug candidates. View Source
